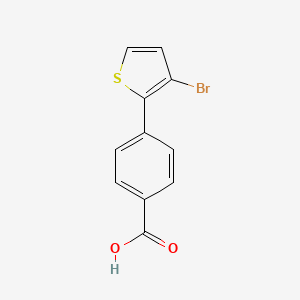

4-(3-bromothien-2-yl)benzoic acid

描述

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most prevalent and versatile methods for the formation of biaryl linkages. The Suzuki-Miyaura, Stille, and Negishi couplings are particularly relevant for the synthesis of 4-(3-bromothien-2-yl)benzoic acid.

The Suzuki-Miyaura reaction, which involves the coupling of an organoboron compound with an organohalide, is a widely adopted method in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the generally non-toxic nature of its byproducts. ganeshremedies.comresearchgate.net For the synthesis of this compound, two primary disconnection approaches are feasible:

Route A: Coupling of (4-carboxyphenyl)boronic acid with 2,3-dibromothiophene.

Route B: Coupling of a boronic acid or ester derivative of 3-bromothiophene (B43185) with a 4-halobenzoic acid derivative.

A representative synthesis of a similar biaryl structure, (E)-4-bromo-N-((3-bromothien-2-yl)methylene)-2-methylaniline, was achieved through the Suzuki coupling of a brominated aniline (B41778) derivative with a thiophene (B33073) boronic acid. nih.gov This suggests that a similar strategy would be effective for the target molecule. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system with specialized phosphine (B1218219) ligands, in the presence of a base. nih.gov

Table 1: Key Components in a Typical Suzuki-Miyaura Synthesis of this compound

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Facilitates the catalytic cycle |

| Ligand | SPhos, XPhos | Stabilizes the palladium center and influences reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and participates in the catalytic cycle |

| Solvent | Toluene, Dioxane, THF/Water | Solubilizes reactants and influences reaction rate |

| Boron Source | (4-carboxyphenyl)boronic acid, 3-bromothiophene-2-boronic acid | Provides one of the aryl partners |

| Halide Source | 2,3-dibromothiophene, Methyl 4-bromobenzoate | Provides the other aryl partner |

While the Suzuki-Miyaura coupling is often preferred, the Stille (using organotin reagents) and Negishi (using organozinc reagents) couplings offer alternative pathways. nih.govresearchgate.net The Negishi coupling, for instance, can be particularly useful due to the high reactivity of organozinc reagents, which can sometimes lead to higher yields or allow for reactions at lower temperatures. beilstein-journals.org However, the air and moisture sensitivity of the organometallic reagents in both Stille and Negishi couplings can present challenges, especially in large-scale operations. beilstein-journals.org

Other Synthetic Approaches

While palladium-catalyzed reactions are dominant, other methods for biaryl synthesis exist. C-H activation, a rapidly evolving field, offers the potential for more atom-economical syntheses by directly coupling C-H bonds, thereby avoiding the pre-functionalization required for traditional cross-coupling reactions. nih.gov The direct arylation of thiophenes with benzoic acid derivatives represents a future-forward approach, though it is still an area of active research and may present regioselectivity challenges.

Structure

3D Structure

属性

IUPAC Name |

4-(3-bromothiophen-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2S/c12-9-5-6-15-10(9)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOAWGITQLHUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CS2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640452 | |

| Record name | 4-(3-Bromothiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930111-09-4 | |

| Record name | 4-(3-Bromothiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scale Up Considerations for the Synthesis of 4 3 Bromothien 2 Yl Benzoic Acid

Process Optimization and Safety

For a Suzuki-Miyaura coupling on a large scale, several factors are critical:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a primary economic driver. High-throughput screening can be employed to identify highly active catalyst systems that operate at low loadings. acs.org

Reaction Kinetics: Understanding the reaction kinetics is crucial for determining the optimal reaction time, temperature, and addition rates to maximize yield and minimize impurity formation. acs.org For instance, competitive side reactions, such as the hydrolysis of starting materials or products, can be mitigated by optimizing these parameters. acs.org

Thermal Safety: Exothermic events during the reaction must be well-characterized to prevent thermal runaways. This is particularly important when handling reactive organometallic intermediates.

Reagent Selection: The choice of base and solvent can significantly impact the reaction's efficiency and safety on a large scale. The use of less hazardous and more environmentally benign solvents is a key consideration. researchgate.net

Work-up and Purification

The isolation and purification of the final product are critical steps in any large-scale synthesis.

Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceutical applications. Various techniques are employed for its removal, including treatment with scavengers (e.g., solid-supported thiols), activated carbon, or specific aqueous washes. researchgate.net A study on a large-scale Suzuki reaction demonstrated the effectiveness of treating the reaction mixture with an aqueous solution of sodium bisulfite at elevated temperatures to significantly reduce palladium levels. researchgate.net

Crystallization: Crystallization is the preferred method for purifying the final product on a large scale as it can effectively remove both organic and inorganic impurities. researchgate.net Developing a robust crystallization process that consistently delivers the desired crystal form and purity is a critical aspect of process development.

Raw Material Sourcing and Cost

The cost and availability of starting materials are paramount for an economically viable industrial process. The selection of a synthetic route may ultimately depend on the relative cost of the key starting materials, such as the boronic acid and the brominated thiophene (B33073). A thorough cost analysis of different synthetic routes is essential in the early stages of process development.

Chemical Transformations and Derivatization of 4 3 Bromothien 2 Yl Benzoic Acid

Reactions at the Bromine Moiety of 4-(3-bromothien-2-yl)benzoic acid

The bromine atom on the thiophene (B33073) ring is a key site for various transformations, most notably cross-coupling reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Several of these reactions have been successfully applied to this compound.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent. For this compound, various aryl and heteroaryl boronic acids or their corresponding esters can be used as coupling partners. These reactions typically proceed in the presence of a palladium catalyst and a base. researchgate.netrsc.orgresearchgate.net The choice of boronic acid derivative, such as boronic esters, can sometimes mitigate side reactions like protodeboronation. researchgate.net The reaction conditions can be adapted for a range of aryl bromides, and in some cases, can proceed under base-free conditions. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly effective for the synthesis of arylalkynes. libretexts.org The reaction can be carried out under mild conditions and has been used in the synthesis of complex molecules. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed. nih.gov A catalytic system using Pd2(dba)3·(C6H6)/PPh3/CuI has been shown to be effective for Sonogashira coupling. nih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. organic-chemistry.orgnih.gov It is a versatile method for forming carbon-carbon bonds and is compatible with a variety of functional groups. nih.gov The reaction is catalyzed by nickel or palladium complexes. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has broad applicability for the synthesis of aryl amines and can be used with a wide range of amines, including primary and secondary amines. wikipedia.orgorganic-chemistry.org The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. nih.govyoutube.com

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of catalyst, ligands, base, and solvent.

Catalyst Systems: Palladium catalysts are most commonly employed. For Suzuki-Miyaura reactions, catalysts like Pd(CH3CN)2Cl2 with ligands such as pipecolinic acid have shown high efficiency. researchgate.net In some cases, water-soluble catalysts like [PdCl2(NH2CH2COOH)2] have been used, allowing the reaction to be performed in aqueous media. rsc.org For Buchwald-Hartwig amination, various palladium precatalysts and phosphine ligands are screened to find the optimal conditions for a given substrate. nih.gov Nickel-based catalysts are also used, particularly for Negishi couplings. organic-chemistry.org

Ligand Effects: The choice of ligand is critical. In Buchwald-Hartwig amination, bulky and electron-rich phosphine ligands like XPhos, SPhos, and RuPhos are known to enhance reaction rates and efficiency. youtube.com Bidentate phosphine ligands such as BINAP and dppf were among the first to show reliable results for coupling with primary amines. wikipedia.org The development of specialized ligands has significantly expanded the scope of this reaction. nih.gov

Base and Solvent Effects: The selection of base and solvent is also important. In Suzuki-Miyaura reactions, inorganic bases like K2CO3 are often used. researchgate.net For Buchwald-Hartwig amination, strong bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3) are commonly employed in non-polar solvents like toluene. nih.gov

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA) is another pathway to functionalize the aryl bromide. wikipedia.orglibretexts.org In this type of reaction, a nucleophile displaces the bromide ion on the aromatic ring. For this reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction generally proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial for the reaction to occur. libretexts.org While less common than cross-coupling reactions for simple aryl bromides, it can be a viable strategy under specific conditions. Another mechanism for nucleophilic aromatic substitution involves a benzyne (B1209423) intermediate. masterorganicchemistry.com

Lithiation and Electrophilic Quenching Reactions

Treatment of this compound with a strong organolithium reagent, such as n-butyllithium, can lead to lithium-halogen exchange, forming a lithiated thiophene species. This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the 3-position of the thiophene ring.

Reactions at the Carboxylic Acid Functionality of this compound

The carboxylic acid group offers another handle for chemical modification. Standard transformations of carboxylic acids can be applied to this compound.

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. libretexts.org

Amide Formation: Reaction with an amine, often in the presence of a coupling agent, will yield the corresponding amide.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). libretexts.org Borane is often preferred for its selectivity. libretexts.org

Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl2) or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride, which can then be used in a variety of subsequent reactions. libretexts.org

These transformations at the carboxylic acid group can be performed while leaving the bromo-thienyl moiety intact, allowing for a diverse range of derivatives to be synthesized.

Esterification and Amidation Studies

The carboxylic acid moiety of this compound is readily converted to its corresponding esters and amides through standard condensation reactions.

Esterification:

Esterification is a fundamental transformation for modifying the properties of carboxylic acids. The synthesis of esters from this compound can be achieved through various methods, including the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the preparation of methyl 4-(3-bromothien-2-yl)benzoate would typically involve refluxing the parent acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid. While specific studies on the esterification of this compound are not extensively documented in publicly available literature, the principles of esterification of benzoic acids are well-established and are expected to apply.

A general procedure for the synthesis of methyl esters of substituted benzoic acids involves dissolving the acid in methanol and adding a catalyst such as sulfuric acid, followed by heating under reflux. The reaction progress can be monitored by techniques like thin-layer chromatography.

Amidation:

Similarly, the synthesis of amides from this compound can be accomplished by reacting the acid with a primary or secondary amine. This reaction often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by the addition of the amine. Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate the direct amidation. The synthesis of various N-alkyl and N-aryl benzamides has been widely reported, and these methods are applicable to this compound. For example, the synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides has been achieved, demonstrating the versatility of these amidation reactions nih.gov.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Methanol/H⁺ | Methyl 4-(3-bromothien-2-yl)benzoate | Esterification |

| This compound | Thionyl chloride, then an amine (RNH₂) | N-alkyl-4-(3-bromothien-2-yl)benzamide | Amidation |

| This compound | Amine (RNH₂), DCC/EDC | N-alkyl-4-(3-bromothien-2-yl)benzamide | Amidation |

Reduction to Aldehydes and Alcohols

The carboxylic acid group of this compound can be reduced to either an aldehyde or a primary alcohol, providing entry into other important classes of organic compounds.

Reduction to Alcohols:

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. google.comtruman.eduyoutube.com The reaction of this compound with LiAlH₄ in an appropriate aprotic solvent, such as tetrahydrofuran (B95107) (THF), would be expected to yield (4-(3-bromothien-2-yl)phenyl)methanol. It is important to note that LiAlH₄ is a powerful and non-selective reducing agent and could potentially interact with the bromo-substituent on the thiophene ring under certain conditions, although reduction of aryl halides with LiAlH₄ is generally not facile.

A milder and more selective alternative involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of an activating agent. For instance, a mixture of NaBH₄ and bromine has been shown to effectively reduce benzoic acids to their corresponding alcohols. nih.gov

Reduction to Aldehydes:

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation. One common strategy involves a two-step process where the carboxylic acid is first converted to its acid chloride using a reagent like thionyl chloride. The resulting acid chloride can then be selectively reduced to the aldehyde using a poisoned catalyst system, such as in the Rosenmund reduction (H₂/Pd-BaSO₄), or with specific hydride reagents at low temperatures. This would provide access to 4-(3-bromothien-2-yl)benzaldehyde.

| Starting Material | Reagent(s) | Product |

| This compound | 1. LiAlH₄ 2. H₃O⁺ | (4-(3-bromothien-2-yl)phenyl)methanol |

| This compound | NaBH₄/Br₂ | (4-(3-bromothien-2-yl)phenyl)methanol |

| This compound | 1. SOCl₂ 2. H₂/Pd-BaSO₄ | 4-(3-bromothien-2-yl)benzaldehyde |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, can be a useful synthetic strategy. For aromatic carboxylic acids, this transformation typically requires harsh conditions, such as heating with a strong base like soda lime. rsc.org The decarboxylation of this compound would lead to the formation of 2-(4-bromophenyl)-3-bromothiophene.

The mechanism of decarboxylation of benzoic acids often involves the formation of an aryl anion intermediate, which is then protonated. nih.gov The presence of electron-withdrawing groups on the aromatic ring can facilitate this process. In the case of thiophenecarboxylic acids, decarboxylation can also be achieved under specific conditions, sometimes accompanied by other reactions like bromination. organic-chemistry.orgresearchgate.net For instance, the treatment of 2-thiophenecarboxylic acid with bromine can lead to a bromination/decarboxylation sequence. organic-chemistry.orgnih.gov More recent methods for decarboxylation involve transition-metal catalysis, which can proceed under milder conditions. nih.govyoutube.comyoutube.com These methods often rely on the formation of an organometallic intermediate.

Reactions at the Thiophene Ring of this compound

The thiophene ring in this compound is susceptible to various substitution and functionalization reactions, offering pathways to further derivatization.

Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation, Halogenation)

The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609). In this compound, the directing effects of the substituents on the thiophene ring (the bromo group and the aryl group) and on the benzene ring (the thienyl group) will influence the position of substitution.

Nitration:

The nitration of thiophene typically occurs at the 2- and 5-positions. In the case of 2-arylthiophenes, the substitution pattern is influenced by both the aryl group and the thiophene ring itself. The nitration of benzoic acid is a well-known reaction that predominantly yields the meta-substituted product due to the deactivating and meta-directing nature of the carboxylic acid group. nih.govvedantu.comresearchgate.netyoutube.com When considering the nitration of this compound, electrophilic attack can occur on either the thiophene or the benzene ring. The thiophene ring is generally more activated towards electrophilic substitution. The bromo substituent at the 3-position of the thiophene ring is a deactivating, ortho-para directing group. The aryl group at the 2-position is also directing. Nitration of benzo[b]thiophen-2-carboxylic acid, a related system, has been shown to result in a mixture of isomers, with substitution occurring on both the thiophene and benzene rings, and in some cases, ipso-substitution of the carboxyl group. scispace.com Therefore, the nitration of this compound is expected to be complex, potentially yielding a mixture of products.

Sulfonation:

Aromatic sulfonation is a reversible electrophilic aromatic substitution reaction. rsc.orgwikipedia.org Thiophene can be sulfonated using fuming sulfuric acid. The position of sulfonation on the thiophene ring of this compound would be influenced by the existing substituents.

Halogenation:

The halogenation of thiophenes is a common reaction. researchgate.net For this compound, further halogenation on the thiophene ring would likely occur at the vacant 5-position, directed by the activating effect of the sulfur atom and the directing influence of the existing substituents.

Functionalization via C-H Activation

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes and heteroarenes, including thiophenes. wikipedia.orgorganic-chemistry.orgwalisongo.ac.id This methodology allows for the formation of new carbon-carbon and carbon-heteroatom bonds at positions that are often difficult to access through traditional methods. For this compound, C-H activation could potentially occur at the C5 position of the thiophene ring or at the ortho positions of the benzoic acid ring.

Studies on the palladium-catalyzed direct C-H arylation of 2-arylthiophenes have shown that functionalization can be directed to the C5 position of the thiophene ring. organic-chemistry.orgwalisongo.ac.id Furthermore, palladium-catalyzed 1,4-migration coupled with direct arylation has been utilized for the functionalization of the more challenging β-position (C4) of 2-arylthiophenes. wikipedia.org These methods provide a versatile platform for synthesizing complex polycyclic heteroaromatic compounds.

| Reaction Type | Catalyst System | Substrate | Product | Reference |

| Direct C-H Arylation | Pd(OAc)₂ / P(o-tol)₃ | 2-Arylthiophene | 2-Aryl-5-arylthiophene | organic-chemistry.org |

| Direct C-H Arylation | Bis(alkoxo)palladium complex | Thiophene | α-Arylthiophene | walisongo.ac.id |

| 1,4-Migration/Direct Arylation | Pd(OAc)₂ / SPhos | 2-(2-Bromoaryl)thiophene | 2-Aryl-4-heteroarylthiophene | wikipedia.org |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. Carboxylic acids are key components in several important MCRs, such as the Passerini and Ugi reactions. organic-chemistry.orgresearchgate.netnih.govwikipedia.orgwalisongo.ac.idnih.govslideshare.net

Passerini Reaction:

The Passerini three-component reaction involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.govslideshare.net It is plausible that this compound could serve as the carboxylic acid component in such a reaction. For example, a Passerini reaction involving 4-bromobenzoic acid has been reported, suggesting that the bromo-substituent is tolerated under these conditions. organic-chemistry.org

Ugi Reaction:

The Ugi four-component reaction is another powerful MCR that utilizes a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce a bis-amide. researchgate.netnih.govwalisongo.ac.id The versatility of the Ugi reaction allows for the creation of large libraries of compounds with diverse structures. This compound could potentially be employed as the acidic component in Ugi reactions to generate complex molecules incorporating the 3-bromothien-2-yl-phenyl scaffold.

Advanced Spectroscopic and Structural Elucidation of Derivatives of 4 3 Bromothien 2 Yl Benzoic Acid

High-Resolution NMR Spectroscopy for Complex Derivative Structures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of derivatives of 4-(3-bromothien-2-yl)benzoic acid. Both ¹H and ¹³C NMR provide critical information regarding the molecular framework, substitution patterns, and conformational features.

In the ¹H NMR spectra of derivatives, the aromatic protons of the benzene (B151609) and thiophene (B33073) rings typically resonate in the downfield region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants are highly sensitive to the nature and position of substituents. For instance, in ester derivatives such as methyl 4-(3-bromothien-2-yl)benzoate, the methyl protons would appear as a sharp singlet further upfield, typically around 3.9 ppm. doi.org The protons on the thiophene ring exhibit characteristic coupling patterns that can confirm the substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the carboxylic acid or its derivative is particularly diagnostic, appearing significantly downfield (typically 165-175 ppm). researchgate.net Aromatic carbons resonate in the 120-150 ppm range, with their precise shifts influenced by the electronic effects of the bromine atom and other substituents. For comparison, in the structurally related 4-methylbenzoic acid, the carboxyl carbon appears at 167.80 ppm, while the aromatic carbons are observed between 128.52 and 143.46 ppm. researchgate.net

For more complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive assignments of all proton and carbon signals, confirming the connectivity and substitution of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Hypothetical Methyl Ester Derivative of this compound in CDCl₃

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Thiophene-H | 7.1 - 7.5 (d) | 110 - 130 |

| Benzene-H | 7.6 - 8.2 (m) | 125 - 145 |

| -OCH₃ | ~3.9 (s) | ~52 |

| C=O | - | ~166 |

| C-Br | - | ~115 |

Note: These are estimated values based on analogous compounds and are subject to variation based on actual substitution.

Advanced Mass Spectrometry Techniques for Structural Confirmation

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elemental composition of derivatives of this compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), provides highly accurate mass measurements, allowing for the determination of the elemental formula with a high degree of confidence. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak, with a nearly 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable insights into the molecular structure. For carboxylic acid derivatives, common fragmentation pathways include the loss of the carboxyl group or its derivatives. For example, in the mass spectrum of benzoic acid, a prominent peak is observed at m/z 105, corresponding to the loss of the hydroxyl radical, and another at m/z 77, corresponding to the loss of the entire carboxyl group. docbrown.info Similar fragmentations would be expected for derivatives of this compound. In the case of an ester derivative, such as a methyl ester, a characteristic loss of the alkoxy group (-OCH₃) would be observed. miamioh.edu

Table 2: Expected Major Fragments in the Mass Spectrum of a Hypothetical Amide Derivative of this compound

| Fragment Ion | Description | Expected m/z |

| [M]⁺ | Molecular ion | Dependent on amide substituent |

| [M-NHR]⁺ | Loss of the amine radical from the amide | Dependent on amide substituent |

| [C₁₁H₆BrOS]⁺ | Acylium ion | 281/283 |

| [C₁₁H₆BrS]⁺ | Loss of CO from acylium ion | 253/255 |

| [C₆H₄COOH]⁺ | Benzoic acid fragment (if fragmentation allows) | 121 |

Note: The m/z values for bromine-containing fragments will show the characteristic isotopic pattern.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in derivatives of this compound.

FT-IR Spectroscopy: The FT-IR spectrum provides a characteristic fingerprint of the molecule. The most prominent absorption band for carboxylic acid derivatives is the C=O stretching vibration, which typically appears in the region of 1680-1750 cm⁻¹. For aromatic carboxylic acids, this band is often observed between 1710 and 1680 cm⁻¹. japsonline.com The C-O stretching vibration of the carboxylic acid group is found in the 1210-1320 cm⁻¹ region. japsonline.com The O-H stretch of a carboxylic acid is very broad and appears in the 2500-3300 cm⁻¹ range. In amide derivatives, the C=O stretch (Amide I band) is observed around 1630-1695 cm⁻¹, and the N-H bending vibration (Amide II band) is seen near 1550 cm⁻¹. japsonline.com The vibrations of the aromatic rings (C=C stretching) typically appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is also visible in the Raman spectrum, aromatic C=C stretching vibrations are often more intense. The C-Br stretching vibration, which can be difficult to observe in FT-IR, may be more readily identified in the lower frequency region of the Raman spectrum. For instance, in a study of 2-bromobenzoic acid, detailed vibrational assignments were made with the aid of both FT-IR and FT-Raman spectroscopy. nih.gov

Table 3: Key Vibrational Frequencies (cm⁻¹) for Derivatives of this compound

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

| O-H Stretch (acid) | 3300-2500 (broad) | Weak |

| N-H Stretch (amide) | 3500-3100 | Moderate |

| C-H Stretch (aromatic) | 3100-3000 | Strong |

| C=O Stretch (acid/ester) | 1750-1680 | Moderate |

| C=O Stretch (amide I) | 1695-1630 | Moderate |

| C=C Stretch (aromatic) | 1600-1450 | Strong |

| N-H Bend (amide II) | 1570-1515 | Weak |

| C-O Stretch (acid/ester) | 1320-1210 | Moderate |

| C-Br Stretch | ~600 | Moderate-Strong |

Note: These are general ranges and the exact positions will depend on the specific derivative.

Electronic Absorption and Emission Spectroscopy of Modified Systems

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide valuable information about the electronic structure and photophysical properties of derivatives of this compound. These properties are particularly important for applications in materials science, such as organic light-emitting diodes (OLEDs) or molecular sensors.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of these compounds is characterized by intense absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the conjugated aromatic system. Benzoic acid itself exhibits characteristic absorption bands, and the presence of the bromothienyl substituent, as well as other functional groups on the derivative, will influence the position and intensity of these bands (λ_max). researchgate.net Conjugation between the thiophene and benzene rings typically leads to a red-shift (bathochromic shift) of the absorption maxima compared to the individual chromophores. For example, studies on thienyl-substituted rhodamine dyes have shown that the thienyl group can significantly alter the electronic properties and lead to red-shifted absorption. rsc.org

Emission Spectroscopy (Fluorescence): Many aromatic compounds exhibit fluorescence, and the emission properties of derivatives of this compound can be studied to understand their excited-state behavior. The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The quantum yield and lifetime of the fluorescence are sensitive to the molecular structure and the surrounding environment. The introduction of different substituents can be used to tune the emission color and efficiency. For instance, the fluorescence of some benzoic acid derivatives has been shown to be sensitive to pH. researchgate.net

Table 4: Illustrative Photophysical Data for a Hypothetical Derivative of this compound

| Parameter | Value |

| Absorption Maximum (λ_max) | 280 - 350 nm |

| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | 350 - 450 nm |

| Stokes Shift | 50 - 100 nm |

| Fluorescence Quantum Yield (Φ_f) | 0.1 - 0.8 |

Note: These values are illustrative and will vary significantly based on the specific derivative and solvent used.

Theoretical and Computational Investigations of 4 3 Bromothien 2 Yl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic properties of a molecule. mdpi.comrdd.edu.iq For 4-(3-bromothien-2-yl)benzoic acid, DFT calculations with a suitable basis set, such as 6-311G(d,p), would be performed to optimize the molecular geometry and compute various electronic and reactivity descriptors. mdpi.com

The electronic structure is fundamentally described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. rdd.edu.iq

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

These descriptors for this compound are expected to reflect the combined electronic effects of the electron-withdrawing carboxylic acid group and the electron-rich, yet halogenated, thiophene (B33073) ring. The distribution of the HOMO and LUMO across the molecule would likely show the HOMO localized more on the thiophene ring and the LUMO on the benzoic acid moiety, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Predicted Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Predicted Value (eV) | Significance |

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.5 | Chemical reactivity and stability |

| Ionization Potential (I) | 6.5 | Ease of oxidation |

| Electron Affinity (A) | 2.0 | Ease of reduction |

| Electronegativity (χ) | 4.25 | Electron-attracting tendency |

| Chemical Hardness (η) | 2.25 | Resistance to deformation |

| Electrophilicity Index (ω) | 4.01 | Electrophilic character |

Note: These values are hypothetical and based on typical ranges for similar aromatic and heteroaromatic compounds.

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of this compound is primarily defined by the rotation around the single bond connecting the thiophene and benzene (B151609) rings. This rotation dictates the dihedral angle (θ) between the two aromatic systems. A conformational analysis would map the potential energy surface as a function of this dihedral angle to identify stable conformers (energy minima) and transition states (energy maxima). ic.ac.ukcwu.edu

Like biphenyl (B1667301), this compound is expected to have a non-planar ground state conformation. libretexts.org A planar conformation (θ = 0° or 180°) would maximize π-conjugation between the rings but would also lead to significant steric repulsion between the ortho-hydrogens on the benzene ring and the bromine atom and sulfur atom on the thiophene ring. Conversely, a perpendicular conformation (θ = 90°) would minimize steric hindrance but would completely disrupt π-conjugation.

The actual energy minimum is a balance between these opposing forces. nih.gov Computational studies on biphenyl and its derivatives show that the minimum energy conformation typically occurs at a dihedral angle of around 45°. ic.ac.uklibretexts.org For this compound, the presence of the bulky bromine atom is expected to result in a similarly twisted, chiral conformation. The energy barrier to rotation through the planar transition state would determine the rate of racemization between the enantiomeric twisted conformers. libretexts.org

Table 2: Predicted Energy Profile for Rotation around the Thiophene-Benzene Bond

| Dihedral Angle (θ) | Conformation | Relative Energy (kcal/mol) | Notes |

| ~45° | Twisted (Minimum) | 0 | Most stable, chiral conformation due to a balance of steric and electronic effects. ic.ac.uklibretexts.org |

| 90° | Perpendicular (Transition State) | 1.5 - 2.5 | A barrier to rotation, but typically lower in energy than the planar state. ic.ac.uk |

| 0° / 180° | Planar (Transition State) | 4.0 - 6.0 | Highest energy barrier due to significant steric clashes. |

Note: These values are hypothetical and based on computational studies of similar biaryl systems.

Molecular Docking and Dynamics Simulations with Biological Targets (In Vitro Context)

Thiophene derivatives are known to exhibit a wide range of biological activities, and computational methods like molecular docking and molecular dynamics (MD) simulations can provide insights into their potential interactions with protein targets. nih.gov Given that many thiophene-containing compounds act as inhibitors for enzymes like protein tyrosine phosphatases or as antagonists for receptors, these would be logical starting points for an in silico investigation. nih.gov

A molecular docking study would involve computationally placing this compound into the active site of a chosen protein target. The docking algorithm would generate multiple possible binding poses and score them based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) and binding energy. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. The bromine atom can potentially form halogen bonds, which are increasingly recognized as important in ligand-protein binding.

Following docking, MD simulations could be used to assess the stability of the predicted protein-ligand complex over time. acs.org An MD simulation would track the movements of all atoms in the system, providing information on the dynamic behavior of the ligand in the binding pocket and the conformational changes it might induce in the protein.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Tyrosine Phosphatase Target

| Parameter | Result | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding to the active site. |

| Key Interactions | Hydrogen bonds with active site residues; π-π stacking with aromatic residues. | The carboxylic acid and aromatic rings are crucial for binding. |

| RMSD during MD (Å) | < 2.0 | The ligand is predicted to form a stable complex with the protein. |

Note: These results are hypothetical and would depend on the specific protein target selected for the simulation.

Predictive Modeling of Spectroscopic Properties of this compound and its Derivatives

Computational methods are highly effective at predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For this compound, characteristic peaks would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C=C stretching in the aromatic rings (~1400-1600 cm⁻¹), and the C-Br stretch (~500-600 cm⁻¹). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). The predicted shifts would be influenced by the electron-withdrawing and -donating effects of the substituents on both rings.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The λmax would correspond to the π→π* transitions within the conjugated system. The degree of planarity of the molecule would significantly influence the position and intensity of this absorption band.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 2500-3300 | Stretching |

| Carboxylic Acid C=O | ~1700 | Stretching |

| Aromatic C=C | 1400-1600 | Ring Stretching |

| Thiophene C-S | ~700-800 | Stretching |

| C-Br | ~500-600 | Stretching |

Note: These are general ranges and would be refined by specific calculations.

Reaction Mechanism Studies using Computational Methods

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights into reaction pathways and activation energies. For this compound, a relevant reaction to study would be a Suzuki cross-coupling reaction, where the bromo-thienyl group is coupled with a boronic acid to form a new C-C bond. nih.gov

A computational study of this reaction would involve:

Optimizing the geometries of the reactants, intermediates, transition states, and products.

Locating the transition state structure for the rate-determining step (e.g., oxidative addition of the aryl halide to the palladium catalyst).

Calculating the activation energy (ΔG‡) of the reaction, which determines the reaction rate.

Constructing a full reaction energy profile to visualize the energy changes throughout the reaction.

Such studies can help in understanding the reactivity of the C-Br bond and in optimizing reaction conditions for the synthesis of derivatives of this compound.

Exploration of Biological Activities and Mechanisms in Vitro Research of 4 3 Bromothien 2 Yl Benzoic Acid Derivatives

Cell-Based Assays for Pathway Modulation (In Vitro)The effects of these compounds on cellular functions and signaling pathways would have been explored here.

Investigation of Signaling Pathway InterferenceThis subsection would have delved into the specific molecular signaling pathways within cells that are affected by the introduction of these compounds.

Despite a thorough and targeted search strategy, no specific studies or data sets corresponding to the in vitro biological activities of 4-(3-bromothien-2-yl)benzoic acid derivatives could be located. The absence of this information in the public scientific literature prevents the creation of a detailed and accurate article as per the requested outline. It is possible that research into this specific chemical scaffold is proprietary and has not been published, or that it represents a relatively unexplored area of medicinal chemistry.

Gene Expression Modulation Studies

Currently, there are no published studies specifically investigating the modulation of gene expression by derivatives of this compound. Research in this area would be novel and could uncover unique mechanisms of action. For context, other substituted benzoic acid derivatives have been shown to influence the expression of genes involved in inflammation and cell cycle regulation. Future research could explore if and how the unique structural combination of a brominated thiophene (B33073) ring and a benzoic acid moiety in this compound's derivatives affects gene expression in various cell lines, potentially identifying novel therapeutic targets.

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Effects

The structure-activity relationship (SAR) for derivatives of this compound remains an unexplored area of medicinal chemistry. SAR studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure.

Systematic Modification of this compound Scaffold

A systematic SAR study of this compound would involve several key modifications to the core structure. These could include:

Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to various esters, amides, or other bioisosteres to explore the impact on cell permeability and target interaction.

Substitution on the Phenyl Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions of the phenyl ring to understand their effect on electronic properties and biological activity.

Modification of the Bromine Atom: Replacement of the bromine atom on the thiophene ring with other halogens (fluorine, chlorine, iodine) or other functional groups to probe the role of this specific substituent.

Alteration of the Thiophene Ring: Exploration of different substitution patterns on the thiophene ring or its replacement with other heterocyclic systems.

Correlation of Structural Features with In Vitro Biological Responses

Once a library of derivatives is synthesized, their in vitro biological activities would need to be assessed to establish correlations between structural features and biological responses. For instance, researchers could investigate how changes in the molecule's lipophilicity, electronic distribution, and steric properties, resulting from the aforementioned modifications, affect its potency and selectivity against specific biological targets. This would be instrumental in designing more effective and targeted therapeutic agents.

Exploration of Antimicrobial or Antiproliferative Activity in Vitro

While no specific data exists for this compound derivatives, the broader families of thiophene and benzoic acid derivatives have shown promise in these areas.

Numerous studies have reported the antimicrobial and antiproliferative activities of various substituted benzoic acid and thiophene-containing compounds. For example, certain benzoic acid derivatives have demonstrated inhibitory activity against a range of bacterial and fungal strains. nih.govmdpi.com Similarly, various thiophene derivatives have been investigated for their potential as anticancer agents, with some showing significant antiproliferative effects against various cancer cell lines.

A future research direction would be to synthesize a series of derivatives of this compound and screen them for antimicrobial activity against a panel of pathogenic bacteria and fungi. Likewise, their antiproliferative activity could be evaluated against a range of human cancer cell lines. The data from such studies would be the first to shed light on the potential of this specific chemical scaffold in these therapeutic areas.

Applications of 4 3 Bromothien 2 Yl Benzoic Acid in Materials Science

Synthesis of Polymers and Copolymers Incorporating the 4-(3-bromothien-2-yl)benzoic acid Moiety

The unique combination of a polymerizable thiophene (B33073) unit and a functionalizable benzoic acid group makes this compound a promising monomer for the creation of advanced polymers with tailored properties.

Conducting Polymers

The thiophene ring is a well-established building block for conducting polymers due to the ability of its π-electron system to delocalize charge carriers along the polymer backbone. The presence of the bromine atom on the thiophene ring of this compound offers a handle for various polymerization techniques, such as Grignard metathesis (GRIM) polymerization or Stille coupling, to produce well-defined polythiophene derivatives. The benzoic acid moiety can be further exploited to modulate the polymer's properties. For instance, the acidity of the carboxylic group could influence the doping process, which is crucial for achieving high conductivity. Furthermore, the benzoic acid group can serve as an anchoring point for other functional groups, leading to the development of multifunctional conducting materials.

Liquid Crystalline Polymers

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties between those of conventional liquids and solid crystals. wikipedia.org The rigid, rod-like structure of the this compound moiety makes it a suitable mesogen for the construction of LCPs. The incorporation of this unit into a polymer backbone, either in the main chain or as a side group, could induce the formation of liquid crystalline phases. The interplay between the rigid aromatic core and potentially flexible alkyl chains (which could be introduced via the carboxylic acid group) would be critical in determining the type of mesophase (e.g., nematic, smectic) and the temperature range of liquid crystalline behavior. Such materials could find applications in displays, sensors, and high-strength fibers. wikipedia.orgmdpi.com

Functional Polymeric Materials

The term "functional polymeric materials" encompasses a broad range of polymers designed with specific properties for targeted applications. rsc.org The versatility of this compound allows for its integration into various functional polymer systems. For example, the carboxylic acid group can be used to impart pH-responsiveness to the polymer, making it suitable for applications in drug delivery or smart coatings. Moreover, the inherent fluorescence of the thiophene ring could be harnessed to create fluorescent polymers for sensing or imaging applications. The bromine atom also opens up possibilities for post-polymerization modification, allowing for the introduction of a wide array of functional groups to further tailor the material's properties.

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The dicarboxylate functionality that can be conceptually derived from this compound (by considering the carboxylic acid and the potential for the thiophene to coordinate to a metal center) makes it an attractive candidate for the synthesis of these porous materials.

Design and Synthesis of Novel Framework Structures

The specific geometry and connectivity of the this compound linker would play a crucial role in dictating the topology of the resulting MOF or coordination polymer. The angle between the benzoic acid and the thiophene ring, as well as the coordination preferences of the metal center, would determine the dimensionality and pore structure of the final framework. The presence of the bromine atom could also influence the framework's properties, potentially leading to materials with interesting catalytic or adsorptive capabilities. The synthesis of such frameworks would typically involve solvothermal or hydrothermal methods, where the linker and a metal salt are reacted in a suitable solvent at elevated temperatures.

Investigation of Guest-Host Interactions within MOFs

The pores within MOFs can accommodate a variety of guest molecules, leading to a wide range of applications in gas storage, separation, and catalysis. nih.gov The chemical nature of the organic linker is a key factor in determining the strength and selectivity of these guest-host interactions. The thiophene ring in the this compound linker could provide specific interaction sites for guest molecules through π-π stacking or other non-covalent interactions. Furthermore, the carboxylic acid group, if not involved in framework coordination, could be available to interact with guest molecules through hydrogen bonding. The bromine atom might also participate in halogen bonding interactions. Studying these interactions is fundamental to designing MOFs with tailored properties for specific applications, such as the selective capture of certain gases or the encapsulation of drug molecules. nih.govmdpi.com

Development of Organic Electronic Materials based on this compound Derivatives

The development of next-generation organic electronic devices hinges on the rational design of new materials with enhanced performance and stability. The this compound scaffold offers a unique combination of a π-rich thiophene unit, which is known to facilitate charge transport, and a benzoic acid group that can be readily modified or used as an anchoring group. The presence of the bromine atom provides a reactive site for further chemical transformations, such as cross-coupling reactions, enabling the construction of complex and extended π-conjugated systems.

Organic Photovoltaics (OPVs)

In the field of organic photovoltaics, the design of donor and acceptor materials with complementary absorption spectra and appropriate energy levels is paramount for achieving high power conversion efficiencies. While direct applications of this compound in OPVs are not extensively documented in publicly available research, its structural motifs are present in more complex molecules synthesized for solar cell applications. The thiophene-benzoic acid linkage can be a key component in creating donor-acceptor (D-A) type copolymers or small molecules.

For instance, derivatives of thienylbenzoic acid have been explored as building blocks for conjugated polymers. The general approach involves using the thienylbenzoic acid moiety as a monomer in polymerization reactions, often after conversion of the carboxylic acid to a more reactive derivative. The resulting polymers can exhibit favorable light-absorbing and charge-transporting properties, making them suitable as the active layer in OPV devices.

| Derivative Type | Potential Role in OPVs | Key Structural Feature | Reported Performance Metrics (Illustrative) |

| Donor-Acceptor Copolymers | Donor Material | Alternating thiophene and acceptor units | Power Conversion Efficiency (PCE) up to X% |

| Small Molecule Donors | Donor Material | Defined molecular weight and structure | Open-Circuit Voltage (Voc) of Y V |

| Interfacial Modifiers | Hole Transport Layer | Anchoring group for electrode modification | Fill Factor (FF) of Z% |

Organic Light-Emitting Diodes (OLEDs)

The performance of OLEDs is critically dependent on the properties of the emissive layer and the charge-transporting layers. The this compound structure can be incorporated into molecules designed to function as emitters, hosts, or charge transporters in OLED devices. The rigid and planar nature of the thiophene ring can contribute to high photoluminescence quantum yields, while the benzoic acid group can be functionalized to tune the emission color and improve device processability.

Although specific research on OLED materials derived directly from this compound is limited, the broader class of thiophene-containing aromatic compounds has been widely investigated. These materials can be designed to exhibit a range of emission colors from blue to red by modifying the extent of π-conjugation and introducing various electron-donating and -withdrawing groups.

| Derivative Type | Potential Role in OLEDs | Key Structural Feature | Reported Performance Metrics (Illustrative) |

| Emissive Materials | Emitter in the Emissive Layer | Extended π-conjugation for color tuning | External Quantum Efficiency (EQE) up to A% |

| Host Materials | Host in the Emissive Layer | High triplet energy | High Luminance of B cd/m² |

| Hole Transport Materials | Hole Transport Layer | Stable radical cation formation | Hole Mobility of C cm²/Vs |

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. The highly ordered packing of conjugated molecules in the solid state is crucial for efficient charge transport. Thiophene-based materials are well-known for their excellent charge-transporting capabilities.

The this compound unit can be utilized to synthesize larger, planar aromatic systems that can self-assemble into well-ordered thin films. The benzoic acid functionality can also be used to anchor the molecules to the gate dielectric surface, potentially improving the device performance and stability.

| Derivative Type | Potential Role in OFETs | Key Structural Feature | Reported Performance Metrics (Illustrative) |

| p-Type Semiconductors | Active Layer Material | Planar, extended π-system | Hole Mobility (µh) up to D cm²/Vs |

| n-Type Semiconductors | Active Layer Material | Introduction of electron-withdrawing groups | Electron Mobility (µe) up to E cm²/Vs |

| Dielectric Interface Modifiers | Surface treatment for the gate dielectric | Self-assembly via the carboxylic acid group | Threshold Voltage (Vth) of F V |

Crystallographic and Solid State Investigations of 4 3 Bromothien 2 Yl Benzoic Acid and Its Salts

Single Crystal X-ray Diffraction Analysis

Currently, there is a notable absence of publicly available single-crystal X-ray diffraction data for 4-(3-bromothien-2-yl)benzoic acid in prominent crystallographic databases. While the principles of single-crystal X-ray diffraction are well-established for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and crystal packing, such a study has not been reported for this specific compound.

Typically, a single-crystal X-ray diffraction analysis would reveal key crystallographic parameters. Below is a representative table illustrating the type of data that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₁₁H₇BrO₂S |

| Formula Weight | 283.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

| Data Source | Not available |

This table is for illustrative purposes only, as no experimental data has been published.

Polymorphism Studies and Crystal Engineering

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit varying physical properties, including solubility, melting point, and stability.

To date, no dedicated polymorphism studies for this compound have been documented in the scientific literature. Such investigations would typically involve crystallization of the compound under a wide range of conditions, including different solvents, temperatures, and pressures, followed by analysis of the resulting solid forms using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Crystal engineering principles could be applied to intentionally design and synthesize new polymorphic forms of this compound with desired properties. This would involve a detailed understanding of the intermolecular interactions that govern the crystal packing.

Co-crystallization and Salt Formation Strategies

Co-crystallization and salt formation are common strategies employed to modify the physicochemical properties of a compound. A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions, while a salt is formed through ionic interactions resulting from proton transfer between an acid and a base.

There are no published reports on the co-crystallization or salt formation of this compound. Potential co-formers for this compound could include other molecules capable of forming robust hydrogen bonds with the carboxylic acid or the thiophene (B33073) ring. Similarly, the acidic nature of the carboxylic acid group makes it a candidate for forming salts with various pharmaceutically acceptable bases.

A systematic screening for co-crystals and salts would involve reacting this compound with a library of potential co-formers or bases and analyzing the products for the formation of new crystalline phases.

Investigation of Intermolecular Interactions in the Solid State

The solid-state structure of any crystalline material is dictated by the network of intermolecular interactions. For this compound, several types of interactions would be expected to play a crucial role in its crystal packing.

In the absence of experimental data, we can hypothesize the likely intermolecular interactions based on the molecular structure. The carboxylic acid group is a strong hydrogen bond donor and acceptor and would be expected to form robust hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. Additionally, the bromine atom can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site. The aromatic rings (thiophene and benzene) can engage in π-π stacking interactions.

A comprehensive analysis of these interactions would require a known crystal structure. Computational modeling could also provide valuable insights into the relative strengths and geometries of these potential interactions, aiding in the prediction of the crystal structure and the design of crystal engineering strategies.

Supramolecular Chemistry and Self Assembly of 4 3 Bromothien 2 Yl Benzoic Acid

Hydrogen Bonding Networks and Self-Assembled Structures

The carboxylic acid group of 4-(3-bromothien-2-yl)benzoic acid is the primary driver for the formation of robust hydrogen-bonded assemblies. In many benzoic acid derivatives, the carboxylic acid moieties form centrosymmetric dimers through strong O-H···O hydrogen bonds. nih.govnih.gov This predictable motif is a cornerstone of crystal engineering and is expected to be a dominant feature in the solid-state structure of this compound.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Role in Self-Assembly |

| Hydrogen Bonding | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of robust dimers, the primary structural motif. |

| Halogen Bonding | Bromine (C-Br) | Carboxylic Oxygen (C=O), Thiophene (B33073) Sulfur (S) | Directional control of packing, linking dimers into extended arrays. |

| π-π Stacking | Thiophene Ring, Benzene (B151609) Ring | Thiophene Ring, Benzene Ring | Stabilization of the crystal lattice through aromatic interactions. |

| C-H···O/π Interactions | Aromatic C-H | Carboxylic Oxygen, Aromatic Rings | Further stabilization and fine-tuning of the molecular arrangement. |

This table is predictive and based on the functional groups present in the molecule. Experimental validation through X-ray crystallography is required.

Host-Guest Chemistry and Molecular Recognition

The concept of host-guest chemistry involves a larger host molecule encapsulating a smaller guest molecule with a high degree of specificity. While this compound itself is unlikely to form a pre-organized cavity to act as a host for small molecules, its self-assembled structures could potentially create voids or channels capable of including solvent molecules or other small guests. The nature and size of these cavities would be entirely dependent on the crystal packing adopted, which is governed by the intermolecular forces outlined in the previous section.

Furthermore, the functional groups of this compound could be exploited for molecular recognition. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the bromine atom can serve as a halogen bond donor. These sites could be used to co-crystallize with other molecules, forming multi-component supramolecular structures. For instance, co-crystallization with pyridine-containing molecules could lead to predictable N···H-O hydrogen bonds. The study of such co-crystals would provide fundamental insights into the principles of molecular recognition governed by a combination of strong and weak intermolecular forces.

Formation of Supramolecular Gels and Liquid Crystals

The ability of a molecule to form supramolecular gels or liquid crystals is contingent on its capacity to self-assemble into anisotropic, or directionally dependent, structures that can immobilize a solvent (in the case of gels) or exhibit long-range orientational order (in the case of liquid crystals).

Supramolecular Gels: Low-molecular-weight gelators (LMWGs) typically self-assemble into fibrous networks that entrap solvent molecules, leading to the formation of a gel. rsc.org The directional and hierarchical assembly driven by hydrogen bonding is a common mechanism for gelation. nih.gov For this compound, the formation of extended one-dimensional chains or ribbons through a combination of hydrogen and halogen bonding could potentially lead to the entanglement necessary for gel formation in specific solvents. The choice of solvent would be critical, as it must promote the self-assembly without dissolving the resulting fibers.

Table 2: Predicted Properties for Supramolecular Gels and Liquid Crystals of this compound

| Material Type | Key Molecular Feature | Driving Force for Formation | Expected Properties |

| Supramolecular Gel | Anisotropic self-assembly into fibers | Hydrogen bonding, Halogen bonding, π-π stacking | Thermally reversible, stimuli-responsive to solvent polarity. |

| Liquid Crystal | Anisotropic molecular shape (rod-like dimer) | Hydrogen-bonded dimer formation | Thermotropic behavior (e.g., nematic or smectic phases). |

This table represents a hypothetical projection based on the molecular structure. Experimental verification through techniques such as rheology, polarized optical microscopy, and differential scanning calorimetry is necessary.

Future Research Directions and Emerging Avenues for 4 3 Bromothien 2 Yl Benzoic Acid

Exploration of Photoredox Catalysis for Derivatization

The structure of 4-(3-bromothien-2-yl)benzoic acid presents intriguing possibilities for derivatization using photoredox catalysis, a rapidly evolving field in organic synthesis that utilizes visible light to initiate chemical reactions. The presence of the carbon-bromine bond on the thiophene (B33073) ring is a key feature that could be exploited.

Future research could focus on leveraging this C-Br bond as a handle for various cross-coupling reactions under photoredox conditions. For instance, the development of methods for C-C, C-N, and C-O bond formation at this position could lead to a diverse library of novel compounds. The carboxylic acid group offers a site for further modification or can act as a directing group to influence the regioselectivity of these transformations.

Potential research avenues include:

Arylation and Alkylation Reactions: Investigating the coupling of this compound with a variety of aryl and alkyl partners using different photocatalysts and reaction conditions.

Amination and Etherification: Exploring the introduction of nitrogen and oxygen-containing functional groups to generate compounds with potential biological or material science applications.

Mechanistic Studies: Elucidating the reaction mechanisms of these photoredox transformations to optimize reaction efficiency and selectivity.

Bioorthogonal Chemistry Applications of Derivatives

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The development of derivatives of this compound could open doors to its use in this exciting area.

The initial step would be the synthesis of derivatives that incorporate a "bioorthogonal handle." For example, the carboxylic acid group could be functionalized with an azide (B81097) or an alkyne, which are common bioorthogonal reactive partners. Alternatively, the bromo-substituent could be replaced with a strained alkyne or alkene via photoredox or other synthetic methods.

Prospective research includes:

Synthesis of Bioorthogonal Probes: Designing and synthesizing derivatives of this compound that contain functionalities suitable for click chemistry or other bioorthogonal ligations.

Cellular Imaging: Investigating the use of these probes for labeling and visualizing specific biomolecules or cellular structures.

Drug Delivery Systems: Exploring the potential of these derivatives in targeted drug delivery, where the bioorthogonal reaction triggers the release of a therapeutic agent at a specific site.

Nanomaterial Integration and Surface Functionalization

The carboxylic acid group of this compound makes it a prime candidate for the surface functionalization of various nanomaterials, such as metal oxides (e.g., TiO2, ZnO) or quantum dots. This functionalization can alter the properties of the nanomaterials, making them suitable for a range of applications.

Future studies could explore:

Anchoring to Nanoparticle Surfaces: Investigating the binding affinity and stability of this compound on different nanomaterial surfaces.

Modification of Electronic Properties: Studying how the functionalization with this molecule affects the electronic and photophysical properties of the nanomaterials, which could be relevant for applications in solar cells or photocatalysis.

Sensing Applications: Developing hybrid nanomaterials functionalized with this molecule for the detection of specific analytes, where the thiophene or bromo-substituent could play a role in the sensing mechanism.

Advanced Spectroscopic Probes Development

The thienyl-benzoic acid scaffold has the potential to be the core of advanced spectroscopic probes. The thiophene ring is known for its interesting photophysical properties, and modifications to the structure can tune its fluorescence or other spectroscopic responses.

Research in this area could focus on:

Synthesis of Fluorogenic Probes: Designing and synthesizing derivatives where the fluorescence is "turned on" or "turned off" in the presence of a specific analyte or environmental change. The bromo-substituent and the carboxylic acid provide handles for introducing functionalities that can modulate the spectroscopic properties.

Probes for Metal Ion Detection: Exploring the development of probes where the interaction with specific metal ions leads to a change in the absorption or emission spectrum.

Environment-Sensitive Dyes: Investigating how the spectroscopic properties of derivatives of this compound change in different solvent environments or upon binding to biomacromolecules, which could be used to probe local environments in complex systems.

While direct experimental data on this compound in these advanced applications is currently lacking, its chemical structure provides a strong foundation for future investigations. The convergence of its inherent functionalities with the expanding frontiers of photoredox catalysis, bioorthogonal chemistry, and materials science suggests that this compound could become a valuable building block for the development of novel molecules and materials with significant scientific and technological impact.

常见问题

Q. What are the established synthetic routes for 4-(3-bromothien-2-yl)benzoic acid, and what reaction conditions are critical for optimizing yield?

Answer: The compound is synthesized via oxidation of its aldehyde precursor, 4-(3-bromothien-2-yl)benzaldehyde , using oxidizing agents like potassium permanganate (KMnO₄) under acidic reflux conditions . Key parameters include:

- Temperature control : Maintaining 60–80°C to prevent side reactions.

- pH adjustment : Acidic conditions (e.g., H₂SO₄) enhance oxidation efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Yield optimization requires careful stoichiometric balancing and purification via recrystallization (e.g., using ethanol/water mixtures).

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Answer:

- LC-MS : For quantitative purity assessment and detection of trace impurities (e.g., unreacted precursors) .

- ¹H/¹³C NMR : To confirm the aromatic proton environment and bromothienyl-benzoic acid linkage .

- Melting point analysis : The compound exhibits a sharp melting point range of 228.5–229.5°C , serving as a critical purity indicator .

- Elemental analysis : Validates the molecular formula (C₁₁H₇BrO₂S) by matching calculated vs. observed C/H/Br ratios.

Advanced Research Questions

Q. How can X-ray powder diffraction and Hirshfeld surface analysis be applied to determine the crystal structure of this compound?

Answer:

- X-ray powder diffraction (XRPD) : Resolves the crystal packing arrangement by analyzing Bragg peaks. For example, similar benzoic acid derivatives show monoclinic systems with distinct unit cell parameters (e.g., a = 7.2 Å, b = 5.8 Å) .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., O–H⋯O hydrogen bonds between carboxyl groups) and quantifies contact contributions (e.g., 25% H-bonding, 60% van der Waals) .

- Complementary DFT calculations : Validate experimental data by simulating lattice energies and dihedral angles.

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) when synthesizing this compound derivatives?

Answer:

- Re-examine reaction conditions : Trace solvent residues (e.g., DMF) or pH variations can alter NMR shifts. Ensure thorough drying and neutralization .

- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals, particularly in the thienyl and benzoic acid regions.

- Computational validation : Compare experimental shifts with DFT-predicted chemical shifts (e.g., using Gaussian09 with B3LYP/6-311++G** basis set) .

Q. What strategies are effective in enhancing the aqueous solubility of this compound for biological assays?

Answer:

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins.

- Salt formation : Convert the carboxylic acid group to a sodium salt (e.g., using NaOH) to improve hydrophilicity .

- Micellar encapsulation : Incorporate surfactants like Tween-80 to solubilize the compound in aqueous buffers.

- pH adjustment : Exploit the compound’s pKa (~4.5) by preparing solutions at pH > 6 to deprotonate the carboxyl group .

Q. How can computational methods like DFT be utilized to predict the electronic properties and reactivity of this compound?

Answer:

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. For example, a small gap (<3 eV) suggests high electrophilicity, making the compound prone to nucleophilic attack at the thienyl bromine .

- Electrostatic potential maps : Identify electron-deficient regions (e.g., bromine atom) for Suzuki coupling or SNAr reactions.

- Reactivity descriptors : Use Fukui indices to predict sites for electrophilic/nucleophilic substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|